N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzyl-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c29-24(20-10-12-21(13-11-20)34(30,31)27-14-16-32-17-15-27)28(18-19-6-2-1-3-7-19)25-26-22-8-4-5-9-23(22)33-25/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLHXKRXKJFJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Methyl Benzoate
Methyl benzoate undergoes chlorosulfonation using chlorosulfonic acid at 0–5°C. The ester group directs sulfonation to the para position, yielding methyl 4-(chlorosulfonyl)benzoate.
Reaction Conditions :
- Chlorosulfonic acid : 1.2 equiv, dropwise addition.
- Temperature : 0–5°C (prevents side reactions).
- Workup : Quench with ice-water, extract with dichloromethane.
Ester Hydrolysis
The methyl ester is hydrolyzed to 4-(chlorosulfonyl)benzoic acid using 6 M HCl under reflux.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 4–6 hours |
| Purity (HPLC) | >95% |
Morpholine Substitution
4-(Chlorosulfonyl)benzoic acid reacts with morpholine in tetrahydrofuran (THF) with triethylamine as a base:
$$
\text{4-(ClSO}2\text{)C}6\text{H}4\text{COOH} + \text{Morpholine} \xrightarrow{\text{Et}3\text{N, THF}} \text{4-(Morpholinosulfonyl)benzoic acid}
$$
Optimization Insights :
- Molar Ratio : 1:1.1 (acid:morpholine) minimizes residual chloride.
- Temperature : 25°C (higher temperatures cause decarboxylation).
Acyl Chloride Formation
The carboxylic acid is converted to the acyl chloride using thionyl chloride (SOCl$$_2$$) in dichloromethane:
$$
\text{4-(Morpholinosulfonyl)benzoic acid} + \text{SOCl}_2 \rightarrow \text{4-(Morpholinosulfonyl)benzoyl chloride}
$$
Reaction Metrics :
- Yield : 92–95%.
- Purity : >98% (by $$^1$$H NMR).
Synthesis of N-Benzyl-N-(benzo[d]thiazol-2-yl)amine
Preparation of Benzo[d]thiazol-2-amine
Benzo[d]thiazol-2-amine is synthesized via cyclization of 2-aminothiophenol with cyanogen bromide (BrCN) in ethanol:
$$
\text{2-Aminothiophenol} + \text{BrCN} \rightarrow \text{Benzo[d]thiazol-2-amine} + \text{HBr}
$$
Conditions :
N-Alkylation with Benzyl Bromide
Benzylation is achieved using benzyl bromide in the presence of potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF):
$$
\text{Benzo[d]thiazol-2-amine} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Benzyl-N-(benzo[d]thiazol-2-yl)amine}
$$
Optimization :
- Base : K$$2$$CO$$3$$ (2.5 equiv) prevents over-alkylation.
- Solvent : DMF at 80°C for 12 hours.
- Yield : 65–70%.
Amide Coupling and Final Assembly
The acyl chloride reacts with N-benzyl-N-(benzo[d]thiazol-2-yl)amine in anhydrous dichloromethane using triethylamine as a base:
$$
\text{4-(Morpholinosulfonyl)benzoyl chloride} + \text{N-Benzyl-N-(benzo[d]thiazol-2-yl)amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Critical Parameters :
- Stoichiometry : 1:1 molar ratio.
- Temperature : 0°C to room temperature (prevents decomposition).
- Workup : Sequential washes with 1 M HCl, saturated NaHCO$$_3$$, and brine.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Purity (HPLC) | 97% |
| Reaction Scale | Up to 100 g demonstrated |
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.75–7.65 (m, 3H, Ar–H), 7.45–7.30 (m, 5H, benzyl-H), 4.85 (s, 2H, N–CH$$2$$), 3.70–3.60 (m, 4H, morpholine-H), 3.15–3.05 (m, 4H, morpholine-H).
- IR (KBr) : 1650 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O), 1150 cm$$^{-1}$$ (C–N).
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
- LC-MS : [M+H]$$^+$$ = 508.2 (calculated 508.1).
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Alkylation-Coupling | High purity, scalable | Multi-step, costly reagents | 70–80 |
| One-Pot Coupling | Reduced steps | Low regioselectivity | 50–60 |
| Mitsunobu Alkylation | Avoids over-alkylation | Requires toxic reagents | 65–75 |
Industrial Scalability and Process Optimization
Chemical Reactions Analysis
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds with benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, the compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research has demonstrated that the sulfonamide group enhances the compound's interaction with target proteins involved in cancer pathways.
-
Antimicrobial Properties
- The presence of the morpholine ring in the structure has been linked to enhanced antimicrobial activity. Research suggests that this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antibiotics.
-
Anti-inflammatory Effects
- Preliminary studies indicate that N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide may possess anti-inflammatory properties. This is particularly relevant in treating conditions such as arthritis and other inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps:
-
Formation of Benzo[d]thiazole Moiety
- This can be achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
-
Benzyl Group Attachment
- A common method for attaching the benzyl group is through nucleophilic substitution reactions or coupling reactions using benzyl halides.
-
Introduction of Morpholinosulfonyl Group
- This step often involves reacting the intermediate with morpholine derivatives and sulfonyl chlorides, which can lead to the formation of the desired sulfonamide linkage.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another research project, this compound was tested against various strains of Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . The compound’s anticancer effects are believed to result from its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their chemical structure and specific biological activities.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar to the compound , these derivatives have shown significant anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(1,3-benzothiazol-2-yl)-N-benzyl-4-morpholin-4-ylsulfonylbenzamide
- Molecular Formula : C25H23N3O4S2
- Molecular Weight : 493.6 g/mol
The compound features a benzothiazole ring, which is known for its diverse biological activities, and a morpholinosulfonyl group that enhances its pharmacological properties.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes:
- Target : COX enzymes (COX-1 and COX-2)
- Mode of Action : Inhibition of COX activity leads to a reduction in the production of inflammatory mediators such as prostaglandins (PGE2) and thromboxanes.
This inhibition results in decreased inflammation and pain signaling pathways, making the compound a potential candidate for anti-inflammatory therapies .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 | 1.5 | Inhibition of proliferation |
| A549 | 2.0 | Induction of apoptosis |
| H1299 | 1.8 | Cell cycle arrest |
The compound was shown to inhibit cell migration and reduce the expression levels of inflammatory cytokines IL-6 and TNF-α in treated cells, indicating its dual role as an anticancer and anti-inflammatory agent .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated notable anti-inflammatory properties:
- Mechanism : By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory prostaglandins.
- Experimental Findings : In vitro studies using RAW264.7 macrophages showed significant decreases in IL-6 and TNF-α levels upon treatment with the compound .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent investigation synthesized several benzothiazole derivatives, including this compound.
- The study utilized MTT assays to assess cell viability in human cancer cell lines (A431, A549, H1299).
- Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of the AKT and ERK signaling pathways .
-
Evaluation of Anti-inflammatory Effects :
- Another study focused on the anti-inflammatory effects using enzyme-linked immunosorbent assays (ELISA) to measure cytokine levels in RAW264.7 cells.
- The findings revealed that treatment with this compound led to a marked reduction in inflammatory markers compared to control groups.
Q & A
How can researchers optimize the synthesis of N-(benzo[d]thiazol-2-yl)-N-benzyl-4-(morpholinosulfonyl)benzamide to improve yield and purity?
Methodological Answer:
Optimization involves a multi-step approach:
- Core Formation: Cyclize 2-aminothiophenol with aldehydes/ketones under acidic conditions to form the benzothiazole core .
- Functionalization: Introduce substituents (e.g., methoxy, methyl) via electrophilic aromatic substitution, optimizing temperature (60–120°C) and solvent polarity (e.g., DMF, THF) to minimize side products .
- Sulfonylation: React with morpholine and sulfonyl chloride in anhydrous dichloromethane, using a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Industrial Scaling: Continuous flow reactors and green solvents (e.g., supercritical CO₂) enhance yield (85–90%) while reducing waste .
What advanced spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- 1H/13C-NMR: Assign proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm) and verify substituent positions .
- HRMS: Confirm molecular formula (e.g., C₂₀H₂₁N₃O₅S₂) with <2 ppm mass error .
- X-ray Crystallography: Resolve stereochemistry and bond angles, particularly for the ylidene linkage and sulfonyl group .
- FT-IR: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, benzamide C=O at ~1680 cm⁻¹) .
What methodologies are employed to elucidate the mechanism of action in enzyme inhibition?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinity to targets (e.g., acetylcholinesterase) with a focus on sulfonyl-morpholine interactions .
- Enzyme Assays: Measure IC₅₀ via spectrophotometry (e.g., Ellman’s method for acetylcholinesterase inhibition) under physiological pH (7.4) and temperature (37°C) .
- SAR Studies: Compare derivatives lacking the morpholinosulfonyl group to identify critical pharmacophores .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Methodological Answer:
- Systematic Substitution: Synthesize analogs with variations at the benzothiazole C-6 (e.g., ethoxy vs. nitro groups) and sulfonyl substituents (e.g., pyrrolidine vs. morpholine) .
- Biological Testing: Screen analogs against disease models (e.g., bacterial MIC assays, cancer cell line viability) using standardized protocols (CLSI guidelines) .
- Computational Modeling: Apply QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity .
How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Control Variables: Standardize assay conditions (e.g., bacterial strain ATCC codes, serum concentration in cell cultures) .
- Validate Purity: Use HPLC (≥98% purity) to exclude confounding impurities .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers due to substituent variations (e.g., bromo vs. methyl groups) .
What key reaction pathways modify the morpholinosulfonyl group to enhance solubility?
Methodological Answer:
- Sulfonamide Alkylation: React with propyl iodide under basic conditions (K₂CO₃, DMF) to introduce hydrophilic alkyl chains .
- Oxidation: Convert sulfonyl to sulfonic acid using H₂O₂/HCl, increasing water solubility for in vivo studies .
- Solubility Assays: Measure logP via shake-flask method (octanol/water) pre- and post-modification .
Which chiral separation techniques resolve enantiomers of this compound?
Methodological Answer:
- Chiral HPLC: Use amylose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase, monitoring at 254 nm .
- Kinetic Resolution: Employ lipase-catalyzed acetylation in tert-butyl methyl ether to isolate enantiomers .
How can thermodynamic stability under physiological conditions be assessed?
Methodological Answer:
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks, analyzing degradation via HPLC .
- pH Stability: Test solubility in buffers (pH 1.2–7.4) and monitor hydrolysis by LC-MS .
What in vitro models predict metabolic pathways and toxicity?
Methodological Answer:
- Liver Microsomes: Incubate with NADPH-supplemented human microsomes (1 mg/mL) for 60 minutes, identifying metabolites via UPLC-QTOF .
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
What methods ensure consistent crystallinity during polymorph screening?
Methodological Answer:
- XRPD: Compare diffraction patterns of crystals grown from ethanol vs. acetonitrile to identify polymorphs .
- DSC: Analyze melting endotherms (e.g., Form I: 177°C vs. Form II: 165°C) .
- Solvent Evaporation: Vary cooling rates (0.1–5°C/min) to control nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
